molecular formula C12H11NOS B11796916 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone

Cat. No.: B11796916
M. Wt: 217.29 g/mol
InChI Key: KRPCHFQCFUFMKK-UHFFFAOYSA-N
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Description

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone is a chemical compound with the molecular formula C₁₂H₁₁NOS. It is characterized by the presence of a benzo[d]thiazole ring attached to a cyclopropyl group, which is further connected to an ethanone moiety.

Preparation Methods

The synthesis of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Condensation: The ethanone group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole ring is known to interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-[1-(1,3-benzothiazol-2-yl)cyclopropyl]ethanone

InChI

InChI=1S/C12H11NOS/c1-8(14)12(6-7-12)11-13-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3

InChI Key

KRPCHFQCFUFMKK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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